N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole-based sulfanyl acetamide derivative. Its structure features:
- A 4-(4-ethoxyphenyl) substituent at position 4 of the triazole ring.
- A 5-(3-methylphenyl) group at position 3.
- A sulfanyl acetamide linkage connecting the triazole core to a 2,4-dimethoxyphenyl moiety.
This compound’s design aligns with pharmacophore models for targeting enzymes or receptors, where the triazole ring serves as a hydrogen-bond acceptor, and aryl substituents modulate lipophilicity and steric interactions .
Properties
CAS No. |
5308-41-8 |
|---|---|
Molecular Formula |
C27H28N4O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H28N4O4S/c1-5-35-21-11-9-20(10-12-21)31-26(19-8-6-7-18(2)15-19)29-30-27(31)36-17-25(32)28-23-14-13-22(33-3)16-24(23)34-4/h6-16H,5,17H2,1-4H3,(H,28,32) |
InChI Key |
DZCWXIGHQCBDSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up for large-scale production. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to drive the reaction to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound’s ability to interact with cellular membranes and proteins can modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their structural differences are summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The target compound’s ethoxy and methoxy groups confer higher lipophilicity compared to pyridinyl () or chloro-substituted () analogs, which may improve membrane permeability .
- In contrast, methoxy/ethoxy groups in the target compound are electron-donating, favoring interactions with hydrophobic residues .
- Steric Influence: The 3-methylphenyl group in the target compound creates moderate steric hindrance, while analogs with phenoxymethyl () or tert-butyl () exhibit greater bulk, possibly reducing binding affinity in constrained active sites .
Antimicrobial and Anti-Inflammatory Potential
- : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring demonstrated superior antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and E. coli). The target compound’s electron-donating methoxy/ethoxy groups may reduce such activity but improve solubility .
- : Analogs with furan-2-yl substituents showed anti-exudative activity comparable to diclofenac (76% inhibition at 10 mg/kg). The target’s 3-methylphenyl group may lack this specificity but could exhibit unique anti-inflammatory pathways .
Olfactory Receptor Agonists
- : Triazole-sulfanyl acetamides like VUAA-1 (4-ethylphenyl/pyridinyl) and OLC-12 (4-isopropylphenyl/pyridinyl) are potent Orco channel agonists.
Structure-Activity Relationship (SAR)
- Hydrogen Bonding: Pyridinyl () or aminomethyl () groups enhance interactions with polar residues, unlike the target’s purely aromatic substituents.
- Substituent Position : Para-substituted aryl groups (e.g., 4-ethoxyphenyl in the target) generally improve metabolic stability compared to ortho/meta positions .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 491.56 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Chemical Structure
- Molecular Formula :
- Molecular Weight : 491.56 g/mol
- SMILES Notation : CC(O)c1ccc(cc1)n1c(SCC(=O)Nc2cc(OC)cc(c2)OC)nnc1c1cccnc1
Antiviral Activity
Recent studies have indicated that compounds containing triazole moieties exhibit antiviral properties. For instance, derivatives of triazoles have been shown to inhibit viral replication by targeting viral enzymes and proteins. Although specific data on the compound is limited, its structural similarity to other active triazole compounds suggests potential antiviral activity.
Anticancer Properties
Research into related triazole-containing compounds indicates that they may possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth. A study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated significant anticancer effects against various cancer cell lines by inhibiting key metabolic enzymes involved in cancer progression .
Enzyme Inhibition
Triazole derivatives are also known for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurological disorders. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
